N-(Biotin)-N-bis(PEG1-alcohol)
Overview
Description
Biotin is a vitamin that plays a vital role in the body, helping to process fats and sugars. PEG is a polyether compound widely used as a solvent, lubricant, and in medical applications .
Molecular Structure Analysis
The molecular structure of “N-(Biotin)-N-bis(PEG1-alcohol)” would be complex, as it involves the structures of both biotin and PEG. Biotin has a bicyclic structure, while PEG typically has a linear structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Biotin)-N-bis(PEG1-alcohol)” would be influenced by the properties of both biotin and PEG. For example, PEG is known for its solubility in water and its resistance to protein binding .Scientific Research Applications
Biotin-PEG Linkers and Bioconjugation
N-(Biotin)-N-bis(PEG1-alcohol) derivatives are extensively used in bioconjugation. A study detailed the synthesis and noncovalent protein conjugation of linear-hyperbranched PEG-poly(glycerol) alpha,omega(n)-telechelics. These compounds, consisting of a linear poly(ethylene glycol) (PEG) chain and a hyperbranched polyglycerol block, were modified to introduce a single biotin unit by amidation, enabling noncovalent bioconjugation with avidin (Wurm et al., 2009). Additionally, polycarbonate urethanes with functional PEG side chains intended for bioconjugates have been developed, enhancing hemocompatibility and reactivity with biological molecules (Xu et al., 2013).
Drug Delivery and Targeting
N-(Biotin)-N-bis(PEG1-alcohol) derivatives are crucial in targeted drug delivery. For instance, biotinylated Mn3O4 nanocuboids were developed for the targeted delivery of gemcitabine hydrochloride to breast cancer cells and for MRI applications. These nanocuboids, modified with poly(ethylene glycol) bis(amine) and functionalized with biotin, showed high drug loading efficiency and excellent storage stability, offering significant potential in cancer treatment via targeted drug delivery and enhanced MRI contrast imaging properties (Jain et al., 2021).
Biomolecular Recognition and Assays
Biotin-PEG derivatives also play a significant role in biomolecular recognition and assays. The study by Louie et al. (2009) synthesized luminescent polypyridinerhenium(I) bis-biotin complexes and demonstrated their potential use as signal amplifiers for heterogeneous recognition assays, illustrating the importance of these derivatives in biosensing and bioassay development (Louie, Lam, & Lo, 2009).
Nanoparticle Synthesis and Modification
N-(Biotin)-N-bis(PEG1-alcohol) compounds are instrumental in the synthesis and modification of nanoparticles. The synthesis of biotinylated α-D-mannoside or N-acetyl β-D-glucosaminoside decorated gold nanoparticles highlighted the effective biomolecular recognition of proteins in solution and on surfaces. The bioavailability of biotin and specific carbohydrate residues at the periphery of the nanoparticles was assessed using the diffraction optic technology (DOT) system, confirming the accessibility of biotin ligands for conjugation to immobilized avidin (Jiang et al., 2010).
Biotin-PEG in Polymer Synthesis and Properties
N-(Biotin)-N-bis(PEG1-alcohol) derivatives are also used in polymer synthesis to improve properties such as biocompatibility and reactivity. The synthesis of polycarbonate urethanes with functional PEG side chains intended for bioconjugates demonstrated enhanced hemocompatibility due to the flexibility and hydrophilicity of the PEG chains. These new functional PEG-grafted polyurethanes can potentially form multifunctional bioconjugates for applications as biomaterials and in pharmaceutics (Xu et al., 2013).
Mechanism of Action
Target of Action
N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.
Pharmacokinetics
It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .
Action Environment
The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(Biotin)-N-bis(PEG1-alcohol) is a biotinylation reagent with N-hydroxysuccinimide ester and a 4 PEG spacer . The N-hydroxysuccinimide (NHS) group reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This suggests that N-(Biotin)-N-bis(PEG1-alcohol) interacts with enzymes, proteins, and other biomolecules through these primary amines.
Molecular Mechanism
The molecular mechanism of N-(Biotin)-N-bis(PEG1-alcohol) involves its reaction with primary amines . The NHS group in the compound reacts with primary amines at pH 7.0-9.0 to form amide bonds . This reaction can occur with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This allows N-(Biotin)-N-bis(PEG1-alcohol) to bind to these biomolecules and exert its effects at the molecular level.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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